methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox
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Overview
Description
Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox is a complex organic compound with multiple functional groups, including azido, acetoxy, and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective azidation, and glycosylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to minimize steps and maximize yield. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions involving the azido groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Reagents like NaN3 (Sodium azide) for azidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amines, while oxidation of hydroxyl groups would yield carbonyl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the azido groups can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, the azido groups could be involved in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways would vary based on the specific bioactive derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which allow for diverse chemical modifications and applications. Compared to similar compounds, it may offer unique reactivity and potential for the synthesis of novel bioactive molecules.
Properties
Molecular Formula |
C53H60N6O18 |
---|---|
Molecular Weight |
1069.1 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-hydroxyoxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C53H60N6O18/c1-31(60)66-29-38-42(68-25-34-17-9-5-10-18-34)44(69-26-35-19-11-6-12-20-35)41(57-59-55)52(74-38)76-47-46(70-27-36-21-13-7-14-22-36)49(71-28-37-23-15-8-16-24-37)53(77-48(47)51(64)65-4)75-43-39(30-67-32(2)61)73-50(63)40(56-58-54)45(43)72-33(3)62/h5-24,38-50,52-53,63H,25-30H2,1-4H3/t38-,39-,40-,41-,42-,43?,44-,45-,46+,47+,48+,49-,50?,52-,53-/m1/s1 |
InChI Key |
GAMSWNDEGKGKEM-HOCCTGLYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H](OC([C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])O)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OC(=O)C)OC2C(C(C(C(O2)C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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